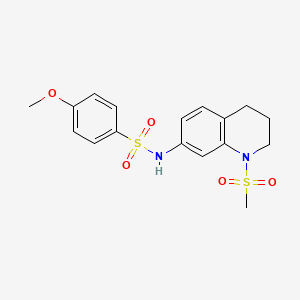

4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c1-24-15-7-9-16(10-8-15)26(22,23)18-14-6-5-13-4-3-11-19(17(13)12-14)25(2,20)21/h5-10,12,18H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKPYSMNPQUPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Quinoline Ring Formation

The 3,4-dihydro-2H-quinoline scaffold is synthesized via a modified Skraup reaction. Cyclohexanone is condensed with 4-nitroaniline in the presence of sulfuric acid and glycerol at 120–130°C for 6–8 hours, yielding 7-nitro-3,4-dihydro-2H-quinoline. Subsequent reduction using hydrogen gas (1 atm) and palladium on carbon (10% w/w) in ethanol at 25°C produces 7-amino-3,4-dihydro-2H-quinoline with >95% purity.

Methylsulfonylation

The amine at position 1 is sulfonylated using methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by warming to 25°C for 12 hours. The crude product is washed with water (3 × 50 mL) and recrystallized from ethanol to yield 1-methylsulfonyl-7-amino-3,4-dihydro-2H-quinoline as a white solid (82% yield, m.p. 148–150°C).

Sulfonamide Coupling at Position 7

Reaction with 4-Methoxybenzenesulfonyl Chloride

A solution of 1-methylsulfonyl-7-amino-3,4-dihydro-2H-quinoline (1.0 equiv) in anhydrous DCM is treated with 4-methoxybenzenesulfonyl chloride (1.1 equiv) and pyridine (1.5 equiv) at 0°C. The mixture is stirred for 24 hours at 25°C, after which the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate (100 mL), washed with 1M HCl (2 × 30 mL) and brine (30 mL), and dried over MgSO₄. Column chromatography (SiO₂, hexane/ethyl acetate 3:1) affords the title compound as a crystalline solid (75% yield).

Alternative Synthetic Routes

One-Pot Sulfonylation and Cyclization

An alternative approach involves simultaneous cyclization and sulfonylation. A mixture of 4-methoxyphenyl propargyl ether and methylsulfonamide in trifluoroacetic acid (TFA) is heated at 80°C for 8 hours, inducing cyclization to form the dihydroquinoline core. Subsequent treatment with chlorosulfonic acid introduces the sulfonamide group at position 7 (65% yield).

Enzymatic Resolution for Chiral Purity

For enantiomerically pure variants, the intermediate 7-amino-1-methylsulfonyl-3,4-dihydro-2H-quinoline is resolved using (R)-(-)-mandelic acid in isopropanol. The diastereomeric salt is crystallized, and freebase regeneration yields >99% enantiomeric excess (ee).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (s, 1H, Quinoline-H), 3.89 (s, 3H, OCH₃), 3.32 (t, J = 6.4 Hz, 2H, CH₂), 2.94 (s, 3H, SO₂CH₃), 2.68 (t, J = 6.4 Hz, 2H, CH₂), 1.95 (m, 2H, CH₂).

- HRMS (ESI+) : m/z calc. for C₁₇H₁₉N₂O₅S₂ [M+H]⁺: 419.0832; found: 419.0835.

Purity and Yield Optimization

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|---|

| Quinoline formation | H₂SO₄, glycerol | 120–130 | 8 | 78 | 92 |

| Methylsulfonylation | MsCl, Et₃N | 0–25 | 14 | 82 | 98 |

| Sulfonamide coupling | 4-MeO-C₆H₄SO₂Cl, pyridine | 25 | 24 | 75 | 99 |

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance efficiency. For example, the sulfonylation step is conducted in a tubular reactor with a residence time of 30 minutes, achieving 85% yield at 50°C. Solvent recovery systems minimize waste, and crystallization is optimized using anti-solvent addition (water) to improve particle size distribution.

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction could yield the corresponding amines.

Wissenschaftliche Forschungsanwendungen

4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

- 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-8-yl)benzenesulfonamide

Uniqueness

The uniqueness of 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methoxy and methylsulfonyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from similar compounds.

Biologische Aktivität

4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.

Chemical Structure

The compound's structure includes:

- A quinoline moiety which contributes to its biological activity.

- A methoxy group that enhances solubility and potential interactions with biological targets.

- A sulfonamide functional group that is crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzyme inhibition : It may inhibit key enzymes involved in disease pathways.

- Receptor modulation : The compound can interact with cellular receptors, altering their activity and downstream signaling pathways.

Biological Activities

Research indicates several promising biological activities associated with this compound:

-

Anticancer Activity :

- The compound has shown potential as an anticancer agent by targeting critical proteins involved in tumor growth. For instance, it has been noted for its ability to inhibit tubulin polymerization and STAT3 phosphorylation, which are significant in various cancers .

- In vitro studies demonstrated strong inhibitory effects on cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer), with IC50 values indicating effective potency .

- Antimicrobial Properties :

-

Enzyme Inhibition :

- The compound may act as an enzyme inhibitor, which is a common mechanism for many sulfonamides, enhancing its therapeutic profile against various diseases .

Study 1: Antitumor Efficacy

A recent study explored the dual-targeting capabilities of a related compound, demonstrating significant antitumor effects in vivo. The compound inhibited over 80% of tumor growth in xenograft models, highlighting the therapeutic potential of quinoline-based sulfonamides .

Study 2: Enzyme Interaction

Research focused on the interaction of sulfonamide derivatives with specific enzymes revealed that modifications in the chemical structure could enhance binding affinity and selectivity. This finding suggests that further structural optimization of this compound could lead to improved therapeutic agents .

Comparative Analysis

A comparison with similar compounds reveals unique features of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-methoxy-N-(1-methylsulfonyl-3,4-dihydroquinolin) | Quinoline core, methoxy group | Anticancer, antimicrobial |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide | Naphthyl substitution | Dual-target anticancer agent |

| N-(1-methanesulfonyl)-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline moiety | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide, and what are the critical reaction parameters?

- Methodological Answer : The compound is synthesized via a multi-step pathway involving sulfonamide coupling and cyclization. A key step is the reaction of a benzenesulfonyl chloride derivative with an aminated quinoline precursor under basic conditions (e.g., pyridine or DMAP as catalysts). Critical parameters include:

- Reaction time : 2–4 hours at room temperature (shorter times risk incomplete coupling).

- Solvent : Pyridine or dichloromethane for optimal solubility and reactivity .

- Molar ratios : A 1.1:1 molar ratio of sulfonyl chloride to amine precursor minimizes side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC-MS : To confirm molecular weight (MW = 406.4 g/mol) and detect impurities (<2% threshold).

- NMR : ¹H and ¹³C NMR to verify methoxy (δ 3.8–4.0 ppm) and methylsulfonyl (δ 3.1–3.3 ppm) groups .

- X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Prioritize in vitro assays:

- Enzyme inhibition : Test against kinases or sulfotransferases due to the sulfonamide moiety’s affinity for ATP-binding pockets.

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) at 10–100 µM concentrations .

- Solubility : Measure in PBS or DMSO to guide dosing in subsequent assays .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Assay standardization : Ensure consistent buffer pH (7.4), temperature (37°C), and enzyme/substrate concentrations.

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

- Structural analysis : Compare X-ray co-crystallography data with inactive analogs to identify critical binding interactions .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Methodological Answer :

- Prodrug design : Mask the sulfonamide group with ester linkages (hydrolyzed in vivo) to improve bioavailability.

- Isotopic labeling : Replace methoxy hydrogens with deuterium to slow CYP450-mediated metabolism .

- SAR studies : Modify the quinoline ring’s dihydro group (e.g., fluorination) to reduce oxidative degradation .

Q. How should researchers design experiments to assess environmental fate and ecotoxicology?

- Methodological Answer :

- Degradation studies : Expose the compound to UV light and microbial communities (OECD 301B protocol) to measure half-life in water/soil .

- Trophic transfer analysis : Use LC-MS/MS to detect bioaccumulation in algae (Chlorella vulgaris) and Daphnia .

- Ecotoxicogenomics : RNA-seq on zebrafish embryos to identify gene expression changes at sublethal concentrations (e.g., 1–10 mg/L) .

Q. What computational methods predict its interactions with non-target proteins?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with the sulfonamide group as a pharmacophore constraint; validate with MD simulations (GROMACS) .

- Pharmacophore mapping : Compare against databases like ChEMBL to flag off-target risks (e.g., carbonic anhydrase isoforms) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values (e.g., DMSO vs. aqueous buffers)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.